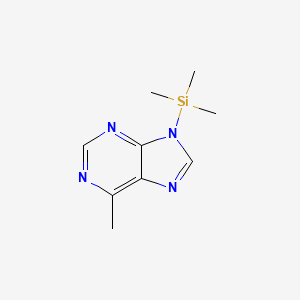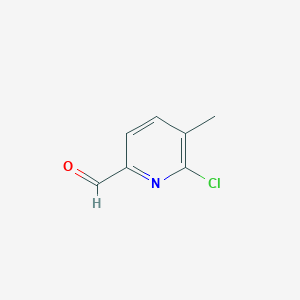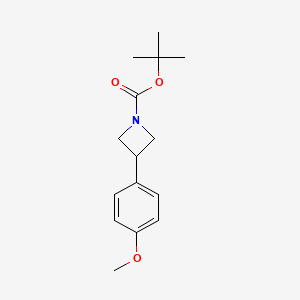
N-methyl-5-Hexyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-Hexyn-1-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is notable for its unique structure, which includes a terminal alkyne group and a methyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-methyl-5-Hexyn-1-amine can be synthesized through various methods. One common approach involves the N-methylation of 5-Hexyn-1-amine. This process typically employs formaldehyde and a reducing agent such as sodium cyanoborohydride under mild conditions . Another method involves the reaction of 5-Hexyn-1-amine with methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of mechanochemical methods, such as ball milling, has also been explored to achieve solvent-free and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-5-Hexyn-1-amine undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Acid chlorides or anhydrides are often employed in the formation of amides
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides or other nitrogen-containing compounds
Applications De Recherche Scientifique
N-methyl-5-Hexyn-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methyl-5-Hexyn-1-amine involves its interaction with various molecular targets. The terminal alkyne group can undergo cycloaddition reactions, forming stable adducts with other molecules. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
5-Hexyn-1-amine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and properties.
N-methyl-1-propanamine: Similar in having a methyl group on the nitrogen but lacks the terminal alkyne group
Uniqueness: N-methyl-5-Hexyn-1-amine is unique due to the presence of both a terminal alkyne and a methylated amine group. This combination imparts distinct reactivity, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
N-methylhex-5-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h1,8H,4-7H2,2H3 |
Clé InChI |
UGRPKEHBPQRPPX-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)


![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)






